molecular formula C21H34O5 B590035 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R*( CAS No. 136781-79-8

1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R*(

Cat. No.: B590035
CAS No.: 136781-79-8
M. Wt: 366.5 g/mol
InChI Key: AOGNNEJTJVVELO-ZGXWSNOMSA-N
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Description

1,3-Dioxolane-4-butanol, alpha-butyl-beta-methoxy-2,2-dimethyl-delta-(phenylmethoxy)-, 4R-4R* is a complex organic compound with a unique structure that includes a dioxolane ring, a butanol chain, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-butanol, alpha-butyl-beta-methoxy-2,2-dimethyl-delta-(phenylmethoxy)-, 4R-4R* typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* include other dioxolane derivatives and compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of 1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R* lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

136781-79-8

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(1S,3R,4S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxy-1-phenylmethoxyoctan-4-ol

InChI

InChI=1S/C21H34O5/c1-5-6-12-17(22)18(23-4)13-19(20-15-25-21(2,3)26-20)24-14-16-10-8-7-9-11-16/h7-11,17-20,22H,5-6,12-15H2,1-4H3/t17-,18+,19-,20+/m0/s1

InChI Key

AOGNNEJTJVVELO-ZGXWSNOMSA-N

SMILES

CCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O

Isomeric SMILES

CCCC[C@@H]([C@@H](C[C@@H]([C@H]1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O

Canonical SMILES

CCCCC(C(CC(C1COC(O1)(C)C)OCC2=CC=CC=C2)OC)O

Synonyms

1,3-Dioxolane-4-butanol, .alpha.-butyl-.beta.-methoxy-2,2-dimethyl-.delta.-(phenylmethoxy)-, 4R-4R*(.alpha.S*,.beta.R*,.delta.S*)-

Origin of Product

United States

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